molecular formula C6H14ClNO B3327951 (1-Aminocyclopentyl)methanol hydrochloride CAS No. 402752-91-4

(1-Aminocyclopentyl)methanol hydrochloride

Cat. No.: B3327951
CAS No.: 402752-91-4
M. Wt: 151.63 g/mol
InChI Key: MQAVGQZRGQEEPX-UHFFFAOYSA-N
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Description

(1-Aminocyclopentyl)methanol hydrochloride: is an organic compound with the molecular formula C6H14ClNO. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is characterized by the presence of both ammonia and hydroxyl functional groups, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Aminocyclopentyl)methanol hydrochloride can be synthesized through the amination of cyclopentylmethanol. The reaction involves the interaction of cyclopentylmethanol with ammonia gas under appropriate temperature and pressure conditions. A metal catalyst, such as palladium or copper, is typically used to accelerate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous flow of reactants through a reactor, ensuring optimal temperature and pressure conditions to maximize yield and efficiency. The use of advanced catalytic systems and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclopentyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-Aminocyclopentyl)methanol hydrochloride is widely used as a chemical reagent and intermediate in organic synthesis. It is employed in the synthesis of various organic compounds, including drugs, rubber antioxidants, and dyes .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of amine and hydroxyl functional groups on biological systems. It serves as a precursor for the synthesis of bioactive molecules and pharmaceutical agents .

Industry: The compound is utilized in the production of specialty chemicals, including cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine. These chemicals find applications in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Aminocyclopentyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine and hydroxyl groups enable it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (1-Aminocyclopentyl)methanol hydrochloride is unique due to the presence of both amine and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

(1-aminocyclopentyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(5-8)3-1-2-4-6;/h8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAVGQZRGQEEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro-2-methylaniline was converted to the 3-chloro-2-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 3-chloro-2-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4. 1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 3-chloro-2-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(3-chloro-2-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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[Compound]
Name
3-chloro-2-methylformanilide
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reactant
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reactant
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[Compound]
Name
3-chloro-2-methylphenyl isocyanide dichloride
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Synthesis routes and methods II

Procedure details

2,3-Dichloroaniline was converted to the 2,3-dichloroformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichlorophenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(acetylthiomethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichlorophenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichlorophenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
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0 (± 1) mol
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[Compound]
Name
2,3-dichloroformanilide
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0 (± 1) mol
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0 (± 1) mol
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reactant
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[Compound]
Name
2,3-dichlorophenyl isocyanide dichloride
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Synthesis routes and methods III

Procedure details

2,3-Dichloro-4-methylaniline was converted to the 2,3-dichloro-4-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.1]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2,3-dichloro-4-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(2,3-dichloro-4-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
2,3-dichloro-4-methylformanilide
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
2,3-dichloro-4-methylphenyl isocyanide dichloride
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Synthesis routes and methods IV

Procedure details

2-Chloro-3-methylaniline was converted to the 2-chloro-3-methylformanilide according to Method A3a, Step 1. The formanilide was converted to 2-chloro-3-methylphenyl isocyanide dichloride according to Method A3a, Step 2. 1-Hydroxymethylcyclopentanamine HCl salt was synthesized according to Method B1c. The 2-hydroxyethylamine was converted to 13-aza-6-oxadispiro[4.2.4.I]tridecane according to Method B4d, Step 1. The oxazolidine was reductively opened according to Method B4d, Step 2 to give 1-(cyclopentylamino)-1-(hydroxymethyl)cyclopentane. The substituted 2-hydroxyethylamine was converted to 1-(cyclopentylamino)-1-(thioacetylmethyl)cyclopentane according to Method C6c, Step 1. The thioacetate was hydrolyzed according to Method C6c, Step 2 to give 1-(cyclopentylamino)-1-(thiomethyl)cyclopentane. The 2-thioethylamine was reacted with 2-chloro-3-methylphenyl isocyanide dichloride according to Method C6c to afford 2-(2-chloro-3-methylphenylimino)-1-cyclopentyl-3-thia-1-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
2-chloro-3-methylformanilide
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
2-chloro-3-methylphenyl isocyanide dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminocyclopentyl)methanol hydrochloride
Reactant of Route 2
(1-Aminocyclopentyl)methanol hydrochloride
Reactant of Route 3
(1-Aminocyclopentyl)methanol hydrochloride
Reactant of Route 4
(1-Aminocyclopentyl)methanol hydrochloride
Reactant of Route 5
(1-Aminocyclopentyl)methanol hydrochloride
Reactant of Route 6
(1-Aminocyclopentyl)methanol hydrochloride

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